1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclization of hydrazines with α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reaction: The brominated pyrazole undergoes a substitution reaction with ethylenediamine to introduce the ethylamine chain.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromo group and the ethylamine chain allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H10BrN5 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[2-(4-bromopyrazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c9-7-5-11-14(6-7)4-3-13-2-1-8(10)12-13/h1-2,5-6H,3-4H2,(H2,10,12) |
InChI Key |
YEZIBLWVYNJZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCN2C=C(C=N2)Br |
Origin of Product |
United States |
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